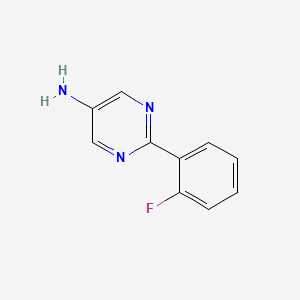

2-(2-Fluorophenyl)pyrimidin-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Fluorophenyl)pyrimidin-5-amine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with an amino group at the 5-position and a fluorophenyl group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)pyrimidin-5-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzonitrile and guanidine.

Cyclization Reaction: The key step involves the cyclization of 2-fluorobenzonitrile with guanidine under basic conditions to form the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

Catalysis: Use of catalysts to enhance reaction rates and selectivity.

Solvent Selection: Choice of solvents that facilitate the reaction and improve product isolation.

Purification: Techniques such as recrystallization and chromatography to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Fluorophenyl)pyrimidin-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the pyrimidine ring.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

2-(2-Fluorophenyl)pyrimidin-5-amine has been investigated for its potential anticancer properties. Research indicates that pyrimidine derivatives can act as antitumor agents by inhibiting cell growth in various cancer models. For instance, studies have shown that similar pyrimidinones exhibit significant inhibitory effects on tumor growth in mouse models, suggesting that this compound may possess comparable efficacy in targeting cancer cells .

2. Neurological Disorders

The compound's structural similarity to other known allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5) suggests potential applications in treating neurological disorders such as anxiety and schizophrenia. Recent advancements in high-throughput screening have identified novel mGluR5 negative allosteric modulators, which could include derivatives of this compound . The ability to modulate receptor activity presents opportunities for developing therapeutic agents aimed at these disorders.

3. Antiviral and Immunomodulatory Effects

Pyrimidine derivatives have also been noted for their antiviral and immunomodulatory effects. Compounds similar to this compound have been shown to induce interferon production, leading to antiviral activity against various pathogens. This suggests a potential role for the compound in developing antiviral therapies .

Material Science Applications

1. Organic Electronics

The unique electronic properties of pyrimidine compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorinated phenyl groups can enhance the electronic characteristics of the materials, improving their efficiency and stability .

Table 1: Summary of Biological Activities

| Activity Type | Compound | Model/Assay | Result |

|---|---|---|---|

| Antitumor | 2-Amino-5-bromo-6-phenyl | Mouse Bladder Tumor Model | Significant growth inhibition |

| Neurological Modulation | mGluR5 NAMs | Rat Cortical Astrocytes | Potent interaction with mGluR5 |

| Antiviral | Interferon Inducers | Various Viral Models | Induction of interferon |

Case Study: Neurological Modulation

In a study focused on the modulation of mGluR5, researchers utilized virtual screening techniques to identify compounds with potential antagonistic effects on receptor signaling pathways. Among the identified compounds was a derivative related to this compound, which demonstrated significant binding affinity (K_i = 84 ± 14 nM) . This study underscores the compound's potential role in developing treatments for neurological disorders.

Case Study: Antitumor Efficacy

Another investigation evaluated the antitumor efficacy of pyrimidine derivatives, including those structurally related to this compound. The results indicated a dose-dependent inhibition of tumor growth, positioning these compounds as promising candidates for further development in cancer therapeutics .

Mecanismo De Acción

The mechanism of action of 2-(2-Fluorophenyl)pyrimidin-5-amine involves its interaction with specific molecular targets, including:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate cellular signaling pathways.

DNA/RNA: Interaction with nucleic acids to affect gene expression and replication.

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-4-(2-fluorophenyl)pyrimidine: Similar structure but with different substitution pattern.

5-Amino-2-(4-fluorophenyl)pyrimidine: Fluorine atom positioned differently on the phenyl ring.

5-Amino-2-(2-chlorophenyl)pyrimidine: Chlorine atom instead of fluorine.

Uniqueness

2-(2-Fluorophenyl)pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and binding affinity to biological targets, making it a valuable compound in drug discovery and development .

Actividad Biológica

2-(2-Fluorophenyl)pyrimidin-5-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies that illustrate its efficacy against various biological targets.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyrimidine ring substituted with a fluorophenyl group. The synthesis typically involves the reaction of fluorinated phenyl compounds with pyrimidine derivatives, leading to various analogs that can be screened for biological activity .

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study evaluated its effects on various cancer cell lines, reporting IC50 values indicating potent cytotoxicity against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines . The results are summarized in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 | 0.67 |

| HCT-116 | 0.80 |

| ACHN | 0.87 |

These findings suggest that the compound may inhibit key pathways involved in tumor growth and proliferation.

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific kinases associated with cell signaling pathways crucial for cancer cell survival. For example, it has been identified as an inhibitor of PIM kinases, which play a role in regulating apoptosis and cell cycle progression .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. In vitro assays indicated that it significantly inhibits COX-2 activity, a critical enzyme in the inflammatory response. The IC50 values for related compounds were reported at approximately 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .

Case Studies

- Study on Prostate Cancer : A preclinical study focused on the efficacy of this compound against prostate cancer cells. The compound demonstrated a notable reduction in cell viability, supporting its potential as a therapeutic agent .

- Inflammation Model : In an animal model of inflammation, the administration of this compound resulted in reduced paw edema compared to control groups, highlighting its potential application in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyrimidine core and the fluorophenyl substituent can significantly influence biological activity. Compounds with electron-donating groups at specific positions on the pyrimidine ring have shown enhanced potency against cancer cell lines .

Propiedades

IUPAC Name |

2-(2-fluorophenyl)pyrimidin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3/c11-9-4-2-1-3-8(9)10-13-5-7(12)6-14-10/h1-6H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTGSPPSAUOLRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=N2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.